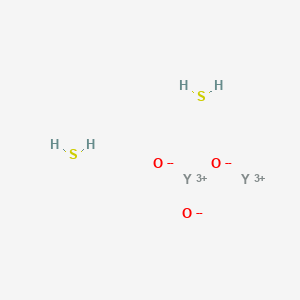
Sulfur yttrium oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfur yttrium oxide is a compound that combines yttrium, oxygen, and sulfur. It is known for its unique properties and applications in various fields, including electronics, optics, and materials science. This compound is often used in the production of phosphors, which are materials that emit light when exposed to radiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfur yttrium oxide can be synthesized through various methods. One common approach involves the reaction of yttrium oxide with sulfur at high temperatures. The reaction typically takes place in a controlled atmosphere to prevent unwanted side reactions. Another method involves the use of yttrium nitrate and sulfur-containing compounds in a sol-gel process, followed by calcination at elevated temperatures .
Industrial Production Methods
In industrial settings, yttrium oxide sulfide is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide with sulfur or sulfur-containing compounds and heating the mixture to temperatures above 1000°C. The reaction is carried out in a furnace with a controlled atmosphere to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sulfur yttrium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide.
Reduction: Reduction of yttrium oxide sulfide can be achieved using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involve the replacement of sulfur atoms in yttrium oxide sulfide with other elements or groups.
Major Products Formed
The major products formed from these reactions include yttrium oxide, yttrium metal, and various sulfur-containing compounds. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Sulfur yttrium oxide has a wide range of applications in scientific research. Some of the key areas include:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Industry: this compound is used in the production of phosphors for LED displays and television screens.
Mecanismo De Acción
The mechanism by which yttrium oxide sulfide exerts its effects varies depending on its application. In biological systems, yttrium oxide sulfide nanoparticles can interact with cellular components, leading to changes in cellular functions. For example, they can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells . In industrial applications, the compound’s unique electronic and optical properties are exploited to enhance the performance of materials and devices .
Comparación Con Compuestos Similares
Sulfur yttrium oxide can be compared with other yttrium-based compounds, such as yttrium oxide and yttrium sulfide.
Yttrium oxide (Y2O3): Known for its high thermal stability and use in ceramics and phosphors.
Yttrium sulfide (Y2S3): Used in high-temperature applications and as a precursor for other yttrium compounds.
This compound is unique in its combination of properties from both yttrium oxide and yttrium sulfide, making it valuable in applications that require both thermal stability and specific electronic or optical properties .
Propiedades
Número CAS |
11099-13-1 |
|---|---|
Fórmula molecular |
H4O3S2Y2 |
Peso molecular |
293.98 g/mol |
Nombre IUPAC |
oxygen(2-);sulfane;yttrium(3+) |
InChI |
InChI=1S/3O.2H2S.2Y/h;;;2*1H2;;/q3*-2;;;2*+3 |
Clave InChI |
IDBALYOVRPIEAM-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
SMILES canónico |
[O-2].[O-2].[O-2].S.S.[Y+3].[Y+3] |
Key on ui other cas no. |
11099-13-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















